![molecular formula C9H8ClNO4 B2922061 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane CAS No. 69114-04-1](/img/structure/B2922061.png)

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

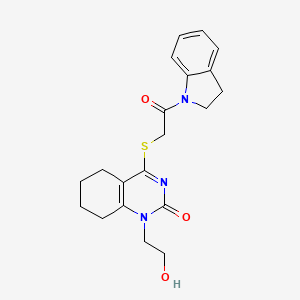

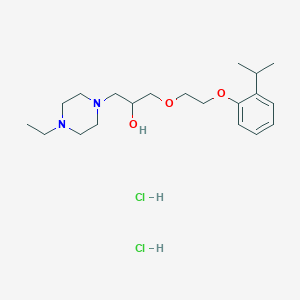

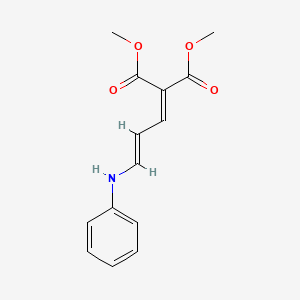

“2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 69114-04-1 . It has a molecular weight of 229.62 and its IUPAC name is 2-[(2-chloro-4-nitrophenoxy)methyl]oxirane .

Molecular Structure Analysis

The InChI Code of “2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane” is 1S/C9H8ClNO4/c10-8-3-6 (11 (12)13)1-2-9 (8)15-5-7-4-14-7/h1-3,7H,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of “2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane” is a powder . Unfortunately, the web search results did not provide more detailed physical and chemical properties of the compound.Wissenschaftliche Forschungsanwendungen

Oxirane Interactions with Nucleosides and DNA

Oxiranes, including compounds similar to 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane, have been studied for their reactions with nucleosides and DNA. Munter et al. (2002) explored the reactions of (1-chloroethenyl)oxirane with nucleosides and calf thymus DNA, identifying various adducts formed through these interactions. This research highlights the potential mutagenic effects of such compounds due to their ability to form adducts with DNA, suggesting implications for chemical safety and mutagenesis studies Munter et al., 2002.

Oxiranes and Siloranes in Composite Materials

Schweikl et al. (2004) analyzed the formation of micronuclei and gene mutations induced by oxiranes and siloranes, which are used in the development of composite materials. The study provides insights into the genetic and chromosomal aberrations caused by these compounds, emphasizing the need for evaluating their biological effects for material safety Schweikl et al., 2004.

Photoassisted Fenton Reaction for Pesticide Degradation

The degradation of pesticides using a photoassisted Fenton reaction was investigated by Pignatello and Sun (1995), demonstrating the effective mineralization of metolachlor and methyl parathion in water. This study underlines the potential of oxirane-containing compounds in advanced oxidation processes for environmental remediation Pignatello and Sun, 1995.

Stability and Applications of Silorane-based Dental Monomers

Research by Eick et al. (2006) on the stability of silorane dental monomers in aqueous systems reveals the chemical robustness of silorane compounds, which contain oxirane groups. Their stability in biological fluid simulants suggests their suitability for use in dental applications, pointing to the importance of water-reactive properties in the development of dental materials Eick et al., 2006.

Electrochromic Enhancement of Poly(3,4‐ethylenedioxythiophene) Films

The study by Zhang et al. (2014) on the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide demonstrates the potential of oxirane-functionalized compounds in improving electrochromic properties. This research contributes to the development of advanced materials with potential applications in smart windows and displays Zhang et al., 2014.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8-3-6(11(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEGEDSWHHPLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Methylphenyl)methyl]boronic acid](/img/structure/B2921982.png)

![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide](/img/structure/B2921988.png)

![3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2921993.png)